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molecular formula C9H8N2O4S2 B8569794 (2-sulfamoyl-1,3-benzothiazol-6-yl) acetate

(2-sulfamoyl-1,3-benzothiazol-6-yl) acetate

Cat. No. B8569794
M. Wt: 272.3 g/mol
InChI Key: ONLKWCLNLGKXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04416890

Procedure details

A stirred solution of benzothiazole-2-sulfonamide (2.14 g, 0.01 mole), palladium acetate (2.25 g, 0.01 mole), lithium acetate dihydrate (1.65, 0.025 mole) and potassium dichromate (5.9 g, 0.02 mole) in acetic acid (25 ml) is heated on a steam bath for 24 hours then poured into H2O (100 ml) to give 2-sulfamoyl-6-benzothiazolyl acetate which melts at 193°-4° C. after recrystallization from 2-propanol.
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
0.025 mol
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.25 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[S:10]([NH2:13])(=[O:12])=[O:11].O.O.[C:16]([O-:19])(=[O:18])[CH3:17].[Li+].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].O>C(O)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:16]([O:19][C:7]1[CH:8]=[CH:9][C:4]2[N:3]=[C:2]([S:10](=[O:12])(=[O:11])[NH2:13])[S:1][C:5]=2[CH:6]=1)(=[O:18])[CH3:17] |f:1.2.3.4,5.6.7,10.11.12|

Inputs

Step One
Name
Quantity
2.14 g
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)S(=O)(=O)N
Name
Quantity
0.025 mol
Type
reactant
Smiles
O.O.C(C)(=O)[O-].[Li+]
Name
Quantity
5.9 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2.25 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC2=C(N=C(S2)S(N)(=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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